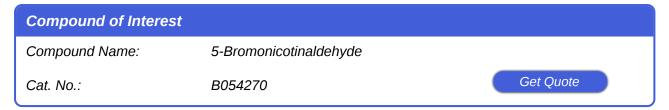


A Spectroscopic Showdown: Unmasking the Isomers of Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive spectroscopic comparison of 2-bromonicotinal dehyde, 5-

bromonicotinaldehyde, and 6-bromonicotinaldehyde reveals distinct electronic and structural differences crucial for researchers in drug discovery and organic synthesis. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their unique chemical signatures.

The position of the bromine atom on the pyridine ring of nicotin-aldehyde significantly influences the electron distribution within the molecule, leading to distinguishable spectroscopic properties. These differences are critical for the unambiguous identification of each isomer and for predicting their reactivity in various chemical transformations. This guide systematically presents the key spectroscopic data for the 2-bromo, 5-bromo, and 6-bromo isomers of 3-pyridinecarboxaldehyde (nicotinaldehyde), offering a valuable resource for scientists working with these important chemical building blocks.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of the three bromonicotinal dehyde isomers.

Table 1: 1 H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)



Isomer	H2	H4	Н5	Н6	Aldehyde-H
2- Bromonicotin aldehyde	-	8.29 (d, J=1.7)	7.54 (dd, J=8.1, 2.0)	7.43 (d, J=8.1)	10.35 (s)
5- Bromonicotin aldehyde	8.95 (d, J=2.2)	8.45 (t, J=2.1)	-	9.15 (d, J=2.0)	10.10 (s)
6- Bromonicotin aldehyde	8.80 (d, J=2.4)	8.15 (dd, J=8.2, 2.4)	7.80 (d, J=8.2)	-	10.05 (s)

Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ

in ppm)

Isomer	C2	C3	C4	C5	C6	Aldehyde -C
2- Bromonicot inaldehyde	145.2	134.8	140.1	128.5	153.0	191.5
5- Bromonicot inaldehyde	154.2	132.1	141.8	122.5	157.3	190.3
6- Bromonicot inaldehyde	151.0	133.5	140.5	129.0	148.0	191.0

Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.



Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Isomer	C=O Stretch (Aldehyde)	C=C, C=N Stretch (Aromatic Ring)	C-Br Stretch
2- Bromonicotinaldehyde	~1710	~1580, 1560, 1450	~680
5- Bromonicotinaldehyde	~1705	~1575, 1555, 1460	~690
6- Bromonicotinaldehyde	~1700	~1585, 1550, 1470	~700

Note: IR data is typically recorded from solid samples (KBr pellet or ATR).[1][2][3][4][5]

Table 4: Mass Spectrometry (MS) Data - Major

Fragments (m/z)

Isomer	Molecular Ion [M]+	[M-H]+	[M-Br]+	[M-CO]+	Other Key Fragments
2- Bromonicotin aldehyde	185/187	184/186	106	157/159	78, 51
5- Bromonicotin aldehyde	185/187	184/186	106	157/159	78, 51
6- Bromonicotin aldehyde	185/187	184/186	106	157/159	78, 51

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks in an approximate 1:1 ratio). Fragmentation patterns are generally similar for the isomers under standard electron ionization (EI) conditions.[6][7][8][9]

Experimental Protocols



Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the bromonicotinal dehyde isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
- Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal was recorded prior to the sample measurement.[1][4]
- Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the bromonicotinal dehyde isomer was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector. The GC was equipped with a HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm film thickness).



Data Acquisition: The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold at 250°C for 5 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

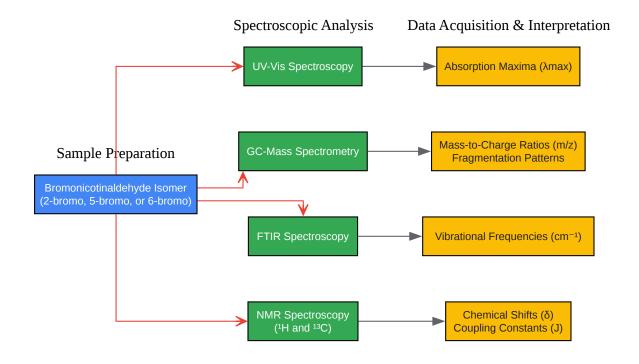
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the bromonicotinal dehyde isomer was prepared in a UV-grade solvent (e.g., ethanol or acetonitrile). Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
- Data Acquisition: The spectrum was scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank. The wavelengths of maximum absorbance (λmax) were recorded. Aromatic compounds typically exhibit absorptions in this region.[9][10][11][12][13]

Visualization of Experimental Workflow and Data Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for comparing the spectroscopic data of the bromonicotinal dehyde isomers.

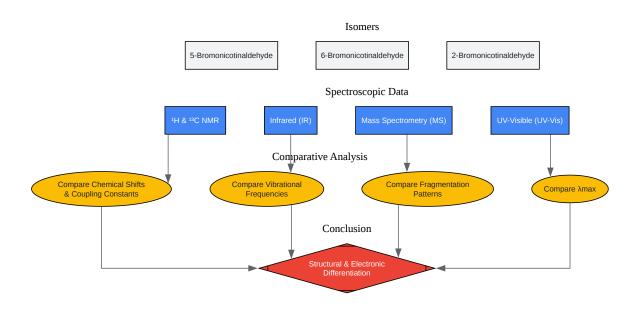




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General experimental workflow for the spectroscopic analysis of bromonicotinal dehyde isomers.





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Logical relationship for the comparative analysis of spectroscopic data among the isomers.

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